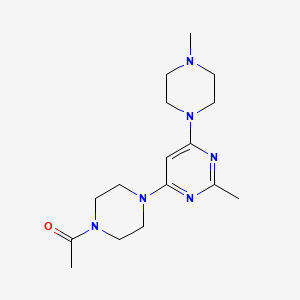

4-(4-acetyl-1-piperazinyl)-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those similar to 4-(4-acetyl-1-piperazinyl)-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine, often involves the nucleophilic attack of corresponding halogenated pyrimidines by amines. For example, a series of 4-piperazinopyrimidines bearing a methylthio substituent were synthesized from 2,4,6-trichloropyrimidine, displaying interesting pharmacological profiles (Mattioda et al., 1975). Other approaches include the synthesis of 4-N-piperazinyl-thieno[2,3-d]pyrimidines, highlighting the flexibility in introducing structural variety at positions 2, 4, and 6 of the scaffold (Jang et al., 2010).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is critical in determining their biological activity. For example, the study of hypoglycemic 4-amino-2-(1-piperazinyl)pyrimidines investigated the importance of the piperazinyl group's basicity and the essential structure for activity through the adaptive least-squares method, providing insights into the structure-activity relationships (Sekiya et al., 1983).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine derivatives can lead to various compounds with significant pharmacological properties. For instance, the synthesis of novel pyrimidines through the condensation of chalcones of 4'-piperazine acetophenone with guanidine HCl showcased the versatility of pyrimidines in undergoing chemical transformations (Rahaman et al., 2009).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystalline structure, play a crucial role in their pharmacokinetic profiles and medicinal chemistry applications. Studies often involve the characterization of these compounds using various analytical techniques to understand their behavior and potential as drug candidates.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, define the therapeutic potential of pyrimidine derivatives. For example, the preparation and antibacterial activity of pyrido[2,3-d]pyrimidine derivatives highlight the impact of substituents on the compound's activity and its potential for further optimization (Matsumoto & Minami, 1975).

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Properties

A study by Mattioda et al. (1975) involved synthesizing a series of new 4-piperazinopyrimidines, which displayed a range of pharmacological properties, including antiemetic, tranquilizing, and analgesic effects, among others. Although the specific compound 4-(4-acetyl-1-piperazinyl)-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine was not directly mentioned, this research provides context for the type of pharmacological activities that piperazinopyrimidine derivatives can exhibit (Mattioda et al., 1975).

Antimicrobial Activity

Abdel-rahman et al. (2002) synthesized 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides, which were reacted to produce new pyrimidinones and triazinones. These compounds were tested for their antimicrobial activities, showcasing the potential of pyrimidine derivatives in developing new antimicrobial agents (Abdel-rahman et al., 2002).

Anticancer Research

A study by Mallesha et al. (2012) on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives revealed their antiproliferative activity against human cancer cell lines. This research highlights the potential of pyrimidine derivatives in anticancer drug development (Mallesha et al., 2012).

Molecular Structure Analysis

Anthal et al. (2018) conducted a study on the molecular structure of a pyrimidine derivative, providing insights into its conformation and interactions. This kind of research is crucial for understanding the fundamental properties of chemical compounds, which can inform their various applications (Anthal et al., 2018).

Eigenschaften

IUPAC Name |

1-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N6O/c1-13-17-15(21-6-4-19(3)5-7-21)12-16(18-13)22-10-8-20(9-11-22)14(2)23/h12H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRODALUSBPBDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3S*,4S*)-3,4-dihydroxy-4-methylpiperidin-1-yl]-1-(4-methoxyphenyl)-4-oxobutan-1-one](/img/structure/B5513050.png)

![3-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-oxazolidine](/img/structure/B5513058.png)

![2-(1-adamantyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]acetamide](/img/structure/B5513065.png)

![5-ethyl-4-{[4-(mesitylmethoxy)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5513088.png)

![4-{[(3-methoxyphenyl)thio]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5513100.png)

![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5513104.png)

![5-[(2,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5513110.png)

![2-nitro-N-[4-(2-phenylvinyl)phenyl]benzamide](/img/structure/B5513117.png)

![(1S*,5R*)-3-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5513128.png)

![8-[(3-methylpyridin-2-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5513140.png)